2-[2-(2-chlorophenyl)phenyl]acetic Acid
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Overview
Description
2-[2-(2-chlorophenyl)phenyl]acetic acid is an organic compound with the molecular formula C14H11ClO2 It is a derivative of phenylacetic acid, where the phenyl group is substituted with a 2-chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds such as 4-chlorophenylacetic acid have been suggested to have potential therapeutic applications in the prevention or treatment of estrogen-sensitive breast cancer .
Mode of Action
It’s worth noting that related compounds like phenylacetic acid are known to interact with enzymes of the urea cycle .
Biochemical Pathways
It has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
Pharmacokinetics
Related compounds like phenylacetic acid are known to undergo hydrolysis involving arylesterase in plasma, both arylesterase and carboxylesterase in liver microsomes, and carboxylesterase in liver cytosol .
Result of Action
Related compounds like 4-chlorophenylacetic acid have been suggested to have potential therapeutic applications in the prevention or treatment of estrogen-sensitive breast cancer .
Action Environment
It’s worth noting that the compound is a solid at room temperature and has a melting point of 92-95 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chlorophenyl)phenyl]acetic acid typically involves the reaction of 2-chlorobenzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the phenylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chlorophenyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
2-[2-(2-chlorophenyl)phenyl]acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Bromo-6-chlorophenyl)phenyl]acetic acid: A similar compound with a bromine atom instead of a chlorine atom.
2-[2-(2-Chlorophenyl)amino]phenylacetic acid: A compound where the phenyl group is substituted with an amino group.
Uniqueness
2-[2-(2-chlorophenyl)phenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBAASFLIOOSLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362652 |
Source
|
Record name | 2-[2-(2-chlorophenyl)phenyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-77-3 |
Source
|
Record name | 2′-Chloro[1,1′-biphenyl]-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(2-chlorophenyl)phenyl]acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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